molecular formula C6H13ClFNO B1441141 3-(2-Fluoroethoxy)pyrrolidine hydrochloride CAS No. 1219979-95-9

3-(2-Fluoroethoxy)pyrrolidine hydrochloride

Cat. No.: B1441141
CAS No.: 1219979-95-9
M. Wt: 169.62 g/mol
InChI Key: LVBWXWDTJYWEOR-UHFFFAOYSA-N
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Description

3-(2-Fluoroethoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H13ClFNO and a molecular weight of 169.63 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-fluoroethoxy group and is commonly used in various research and industrial applications.

Properties

IUPAC Name

3-(2-fluoroethoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-2-4-9-6-1-3-8-5-6;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBWXWDTJYWEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219979-95-9
Record name Pyrrolidine, 3-(2-fluoroethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 3-(2-Fluoroethoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2-fluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(2-Fluoroethoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Fluoroethoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-(2-Fluoroethoxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

3-(2-Fluoroethoxy)pyrrolidine hydrochloride is a pyrrolidine derivative with the molecular formula C6_6H13_{13}ClFNO and a molecular weight of 169.63 g/mol. This compound has garnered attention due to its potential biological activities, which include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, and neuropharmacological effects. The following sections will explore its biological activity in detail, supported by research findings and data tables.

The exact mechanism of action for this compound is not fully elucidated in the literature. However, it is known that compounds within the pyrrolidine class often interact with various biological targets. The primary biological activities attributed to this compound are summarized as follows:

  • Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.
  • Antimicrobial Properties : Pyrrolidine derivatives have been studied for their efficacy against various bacterial strains, including multidrug-resistant strains.
  • Neuropharmacological Effects : Some studies suggest that pyrrolidine derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Antibacterial Activity

A study highlighted the antibacterial potential of pyrrolidine derivatives against Pseudomonas aeruginosa, a common pathogen associated with infections. The research involved screening a library of compounds, leading to the identification of several inhibitors that demonstrated significant activity against this bacterium. While this compound was not specifically tested in this study, its structural similarity to other active compounds suggests potential efficacy in similar applications .

Cytotoxicity and Selectivity

The cytotoxicity profile of this compound remains largely unexplored; however, related compounds have shown low cytotoxicity while maintaining potent biological activity. This characteristic is crucial for drug development as it minimizes adverse effects while maximizing therapeutic benefits .

Comparison of Biological Activities

Compound NameAntioxidant ActivityAntibacterial ActivityCytotoxicity (IC50)
This compoundPotential (not quantified)Potential (not quantified)Not established
Pyrrolidine-2,3-dioneModerateSignificant against P. aeruginosaLow (IC50 < 50 µM)
CGP 28238HighModerateLow (IC50 < 10 µM)

Case Studies

  • Pyrrolidine Derivatives as Antibacterial Agents : A focused library screening identified several pyrrolidine derivatives that inhibited the enzyme PBP3 in Pseudomonas aeruginosa. These compounds exhibited IC50 values ranging from 4 µM to >100 µM, indicating varying degrees of effectiveness against bacterial growth .
  • Neuropharmacological Research : Pyrrolidine derivatives have been investigated for their potential role in modulating neurotransmitter systems. This research suggests that these compounds could be beneficial in treating neurodegenerative diseases due to their ability to enhance synaptic transmission and protect neuronal cells from damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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